3-[(Cyclohexanemethoxy)methyl]benzaldehyde
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Overview
Description
3-[(Cyclohexanemethoxy)methyl]benzaldehyde is an organic compound with the molecular formula C15H20O2 It is characterized by a benzaldehyde core substituted with a cyclohexylmethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclohexanemethoxy)methyl]benzaldehyde typically involves the reaction of benzaldehyde with cyclohexylmethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Temperature: Moderate temperatures around 60-80°C.
Solvent: Common solvents include toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of fixed-bed reactors with acid-functionalized resins as catalysts is also common, allowing for efficient catalysis and easy separation of the product.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclohexanemethoxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Cyclohexylmethoxymethyl-benzoic acid.
Reduction: 3-Cyclohexylmethoxymethyl-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Cyclohexanemethoxy)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(Cyclohexanemethoxy)methyl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the cyclohexylmethoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler aldehyde with a benzene ring and an aldehyde group.
Cyclohexylmethanol: A primary alcohol with a cyclohexyl group.
3-Methoxybenzaldehyde: A benzaldehyde derivative with a methoxy group at the meta position.
Uniqueness
3-[(Cyclohexanemethoxy)methyl]benzaldehyde is unique due to the presence of both a cyclohexylmethoxymethyl group and an aldehyde group on the benzene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(cyclohexylmethoxymethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c16-10-14-7-4-8-15(9-14)12-17-11-13-5-2-1-3-6-13/h4,7-10,13H,1-3,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZYWMXVNBUJGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COCC2=CC(=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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